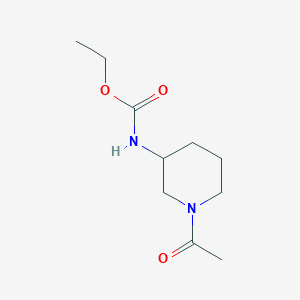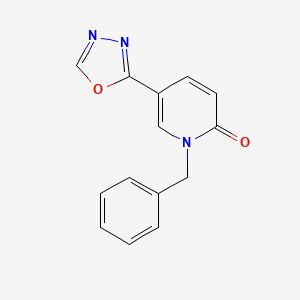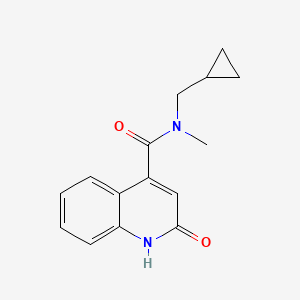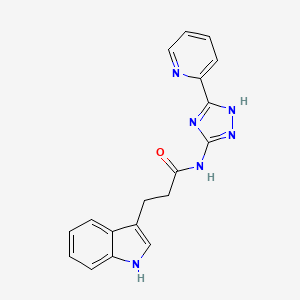
ethyl N-(1-acetylpiperidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-(1-acetylpiperidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly known as APCI or EAPCI. This compound has been extensively studied for its potential use in scientific research.
Mecanismo De Acción
The exact mechanism of action of ethyl N-(1-acetylpiperidin-3-yl)carbamate is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By enhancing the activity of GABA receptors, ethyl N-(1-acetylpiperidin-3-yl)carbamate can reduce neuronal excitability, leading to its anticonvulsant and anxiolytic effects.
Biochemical and Physiological Effects:
Ethyl N-(1-acetylpiperidin-3-yl)carbamate has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which in turn leads to a reduction in neuronal excitability. It also inhibits the activity of voltage-gated sodium channels, which are involved in the generation of action potentials in neurons. Additionally, it has been found to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in regulating mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ethyl N-(1-acetylpiperidin-3-yl)carbamate in lab experiments is its ability to exhibit anticonvulsant, analgesic, and anxiolytic properties. This makes it a potential candidate for the development of drugs to treat neurological disorders. However, one of the limitations of using this compound is its potential toxicity. It has been found to exhibit toxic effects on the liver and kidneys at high doses.
Direcciones Futuras
There are several future directions for the study of ethyl N-(1-acetylpiperidin-3-yl)carbamate. One of the main areas of focus is the development of drugs to treat neurological disorders such as epilepsy, chronic pain, and anxiety. Additionally, there is a need for further research to understand the exact mechanism of action of this compound. This will enable the development of more effective drugs with fewer side effects. Finally, there is a need for further research to investigate the potential toxicity of this compound and to develop strategies to mitigate its toxic effects.
Conclusion:
In conclusion, ethyl N-(1-acetylpiperidin-3-yl)carbamate is a chemical compound that has been extensively studied for its potential use in scientific research. It exhibits anticonvulsant, analgesic, and anxiolytic properties, making it a potential candidate for the development of drugs to treat neurological disorders. However, its potential toxicity is a limitation that needs to be addressed. Further research is needed to understand the exact mechanism of action of this compound and to develop more effective drugs with fewer side effects.
Métodos De Síntesis
The synthesis of ethyl N-(1-acetylpiperidin-3-yl)carbamate can be achieved through several methods. One of the most commonly used methods is the reaction between ethyl carbamate and 1-acetylpiperidine in the presence of a base such as sodium hydroxide. The reaction yields ethyl N-(1-acetylpiperidin-3-yl)carbamate as a white solid.
Aplicaciones Científicas De Investigación
Ethyl N-(1-acetylpiperidin-3-yl)carbamate has been extensively studied for its potential use in scientific research. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. These properties make it a potential candidate for the development of drugs to treat neurological disorders such as epilepsy, chronic pain, and anxiety.
Propiedades
IUPAC Name |
ethyl N-(1-acetylpiperidin-3-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-3-15-10(14)11-9-5-4-6-12(7-9)8(2)13/h9H,3-7H2,1-2H3,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEXZHMLOJTROV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1CCCN(C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)
![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)


![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)


![2-(2-methylpropoxy)-N-[(6-morpholin-4-ylpyridin-3-yl)methyl]propanamide](/img/structure/B7527317.png)


![5-bromo-N-[(6-methylpyridin-3-yl)methyl]furan-2-carboxamide](/img/structure/B7527367.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)